molecular formula C25H26FN3O4S B2507083 1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea CAS No. 1203138-66-2

1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2507083
CAS No.: 1203138-66-2
M. Wt: 483.56
InChI Key: DDXMJFUNPHIGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a 1,2,3,4-tetrahydroquinoline scaffold substituted with a 4-fluorophenylsulfonyl group at the 1-position and a urea linkage connecting the 7-position of the tetrahydroquinoline to a 4-methoxyphenethyl moiety. The urea moiety provides hydrogen-bonding capacity, critical for interactions with biological targets such as kinases or proteases .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O4S/c1-33-22-10-4-18(5-11-22)14-15-27-25(30)28-21-9-6-19-3-2-16-29(24(19)17-21)34(31,32)23-12-7-20(26)8-13-23/h4-13,17H,2-3,14-16H2,1H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXMJFUNPHIGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroquinoline-Sulfonyl Cores

Compound Name Key Structural Differences Molecular Formula Molecular Weight Reference
Target Compound 4-Fluorophenylsulfonyl, 4-methoxyphenethyl urea Likely C₂₅H₂₄FN₃O₄S* ~475 (estimated) -
1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea Phenylsulfonyl (no F), phenethyl (no OCH₃) C₂₃H₂₃N₃O₃S 435.5
1-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide Bromo-methanesulfonamide replaces urea C₁₆H₁₆BrFN₂O₄S₂ 463.3
  • Replacement of urea with a sulfonamide group in eliminates hydrogen-bond donors, which may diminish interactions with polar biological targets.

Urea Derivatives with Varied Substituents

Compound Name Core Structure Substituents Molecular Weight Reference
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea Indole-sulfonylethyl 1,2-dimethylindole, 4-methoxyphenethyl 429.5
1-(3-ethylphenyl)-3-(4-fluorophenyl)urea Simple urea 3-ethylphenyl, 4-fluorophenyl 258.3
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonylphenyl Pyrrole-2-carbonyl, 4-methoxyphenyl Not reported
  • The simpler urea in lacks the sulfonyl and tetrahydroquinoline moieties, resulting in lower molecular weight and likely reduced target specificity.

Physicochemical and Functional Implications

  • Lipophilicity : The 4-methoxyphenethyl group increases lipophilicity relative to unsubstituted phenethyl (), which may enhance blood-brain barrier penetration.
  • Hydrogen Bonding : Urea derivatives (target, ) exhibit stronger hydrogen-bonding capacity than sulfonamide analogues (), favoring interactions with proteases or kinases.

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